

Compound Identification and Predicted Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Cat. No.: B13774116

[Get Quote](#)

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a substituted nitropyridine derivative. Its structure combines a 3,4-dimethylphenol moiety with a 5-nitropyridine ring via an ether linkage. This arrangement, particularly the electron-withdrawing nitro group, makes it a valuable and reactive intermediate for further chemical modification.

Property	Value	Source
IUPAC Name	2-(3,4-Dimethylphenoxy)-5-nitropyridine	N/A
CAS Number	Not Assigned	N/A
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₃	N/A
Molecular Weight	244.25 g/mol	N/A
Predicted Melting Point	80 - 100 °C	Inferred from analogs[1]
Predicted Appearance	Pale yellow to yellow crystalline solid	Inferred from analogs[2][3]
Predicted Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); poorly soluble in water and non-polar solvents.	General Chemical Principles

Synthesis and Mechanism: Nucleophilic Aromatic Substitution (S_NAr)

The most direct and efficient method for preparing **2-(3,4-dimethyl-phenoxy)-5-nitropyridine** is the nucleophilic aromatic substitution (S_NAr) reaction. This pathway leverages the high reactivity of 2-chloro-5-nitropyridine.

Causality of Experimental Design: The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the 5-position significantly depletes electron density at the C2 and C6 positions. This electronic deficit makes the C2 position, which bears a good leaving group (chloride), highly susceptible to attack by a nucleophile. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. A strong base is required to deprotonate the 3,4-dimethylphenol, generating the more potent 3,4-dimethylphenoxide nucleophile. A polar aprotic solvent like DMF or DMSO is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and facilitating the reaction.

Experimental Protocol: Synthesis of 2-(3,4-Dimethylphenoxy)-5-nitropyridine

Materials:

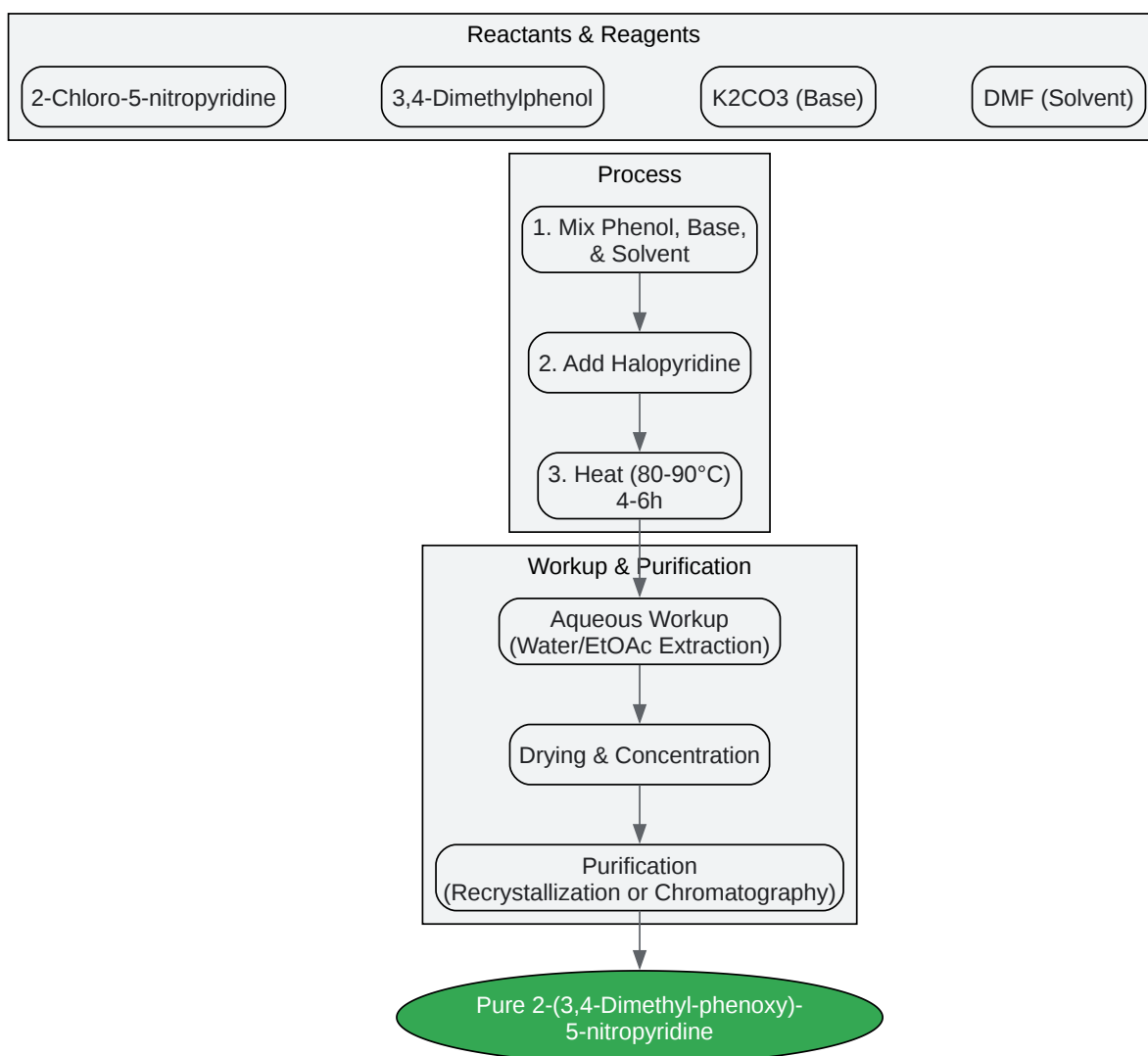
- 2-Chloro-5-nitropyridine (CAS: 4548-45-2)[4]
- 3,4-Dimethylphenol
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Deionized Water
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-dimethylphenol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of phenol).
- Add anhydrous potassium carbonate (1.5 eq) to the solution. The K_2CO_3 acts as the base to deprotonate the phenol.
- Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium phenoxide salt.
- Add 2-chloro-5-nitropyridine (1.05 eq) to the reaction mixture portion-wise.
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.

- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous phase three times with ethyl acetate.
- Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF and salts.
- Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(3,4-Dimethyl-phenoxy)-5-nitropyridine**.

Analytical Characterization

Post-synthesis, rigorous analytical testing is required to confirm the identity, structure, and purity of the target compound. A combination of chromatographic and spectroscopic methods forms a self-validating system.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a standard and robust method for determining the purity of small organic molecules by separating the main compound from any residual starting materials or byproducts.

Parameter	Recommended Setting
Instrumentation	HPLC system with a UV-Vis Detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% to 95% B over 15 minutes, then hold for 2 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm and 330 nm (for nitro-aromatics)
Sample Prep	Dissolve ~1 mg of compound in 1 mL of Acetonitrile/Water (1:1)

Spectroscopic Confirmation

- Proton Nuclear Magnetic Resonance (^1H NMR): Provides structural confirmation by showing the electronic environment of protons. Expected signals would include distinct aromatic

protons from both the pyridine and dimethylphenyl rings, as well as two sharp singlets for the non-equivalent methyl groups.

- Mass Spectrometry (MS): Confirms the molecular weight of the compound. For Electrospray Ionization (ESI-MS), the expected molecular ion peak would be $[M+H]^+$ at m/z 245.25.

Applications in Drug Discovery

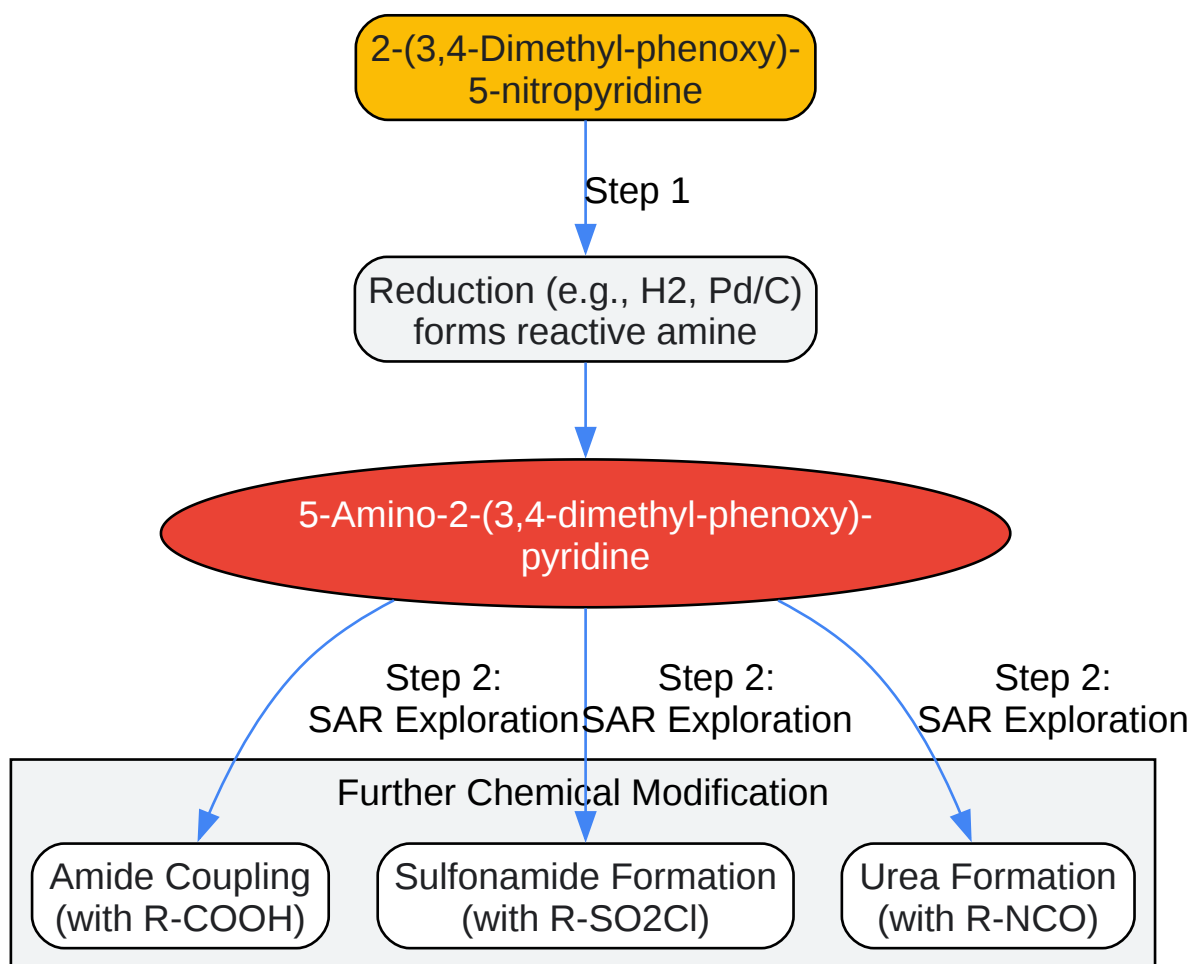
The aryloxy-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.^[5] This class of molecules has been successfully explored for various therapeutic targets.^[6]

Synthetic Utility: **2-(3,4-Dimethyl-phenoxy)-5-nitropyridine** is a strategic intermediate for building more complex molecules. The nitro group is its most versatile functional handle.

- Reduction to Amine: The nitro group can be readily and cleanly reduced to a primary amine (5-amino-2-(3,4-dimethyl-phenoxy)-pyridine) using standard conditions like catalytic hydrogenation ($H_2/Pd-C$) or chemical reduction (e.g., $SnCl_2$, Fe/HCl).
- Further Derivatization: This newly formed aniline is a powerful nucleophile, enabling a wide array of subsequent reactions such as:
 - Amide bond formation with carboxylic acids.
 - Sulfonamide formation with sulfonyl chlorides.
 - Urea formation with isocyanates.
 - Participation in cyclization reactions to form fused heterocyclic systems.

These transformations allow chemists to systematically explore the structure-activity relationship (SAR) of a compound series, a fundamental practice in modern drug discovery.^[7]

Diagram: Potential Derivatization Pathway



[Click to download full resolution via product page](#)

Caption: Derivatization of the title compound for SAR studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, a hazard assessment can be made based on its precursors and structurally related nitropyridine compounds.

Hazard Assessment:

- 2-Chloro-5-nitropyridine: Known to be an irritant and potentially toxic.
- Nitropyridine Derivatives: Often classified as irritants to the skin, eyes, and respiratory system.[8][9]

Recommended Precautions:

- **Engineering Controls:** Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- **Storage:** Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be tightly sealed.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

GHS Hazard Classification (Predicted)	Code
Skin Corrosion/Irritation	Category 2
Serious Eye Damage/Eye Irritation	Category 2
Specific target organ toxicity (single exposure)	Category 3 (Respiratory tract irritation)

References

Please note that URLs were verified as of the date of this document's generation.

- PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [\[Link\]](#)
- Geffe, M., Detert, H., & Schollmeyer, D. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1641–1644. [\[Link\]](#)
- Aksenov, A. V., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [\[Link\]](#)
- Ganapa Life Science. (n.d.). 2-(4-fluorophenoxy)-5-nitropyridine (CAS 31011-26-4). Retrieved from [\[Link\]](#)

- Royal Society of Chemistry. (n.d.). Supporting Information for c5sc02983j. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- U.S. Environmental Protection Agency. (2025). 2-(2,4-difluorophenoxy)-5-nitropyridine Properties. Retrieved from [\[Link\]](#)
- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. ResearchGate. [\[Link\]](#)
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- National Center for Biotechnology Information. (n.d.). 4-Nitropyridine. PubChem Compound Database. Retrieved from [\[Link\]](#)
- Geffe, M., Detert, H., & Schollmeyer, D. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. ResearchGate. [\[Link\]](#)
- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry. Retrieved from [\[Link\]](#)
- Taylor & Francis Online. (2024). Artificial Intelligence Applications in the Discovery and Development of Pharmaceuticals. Retrieved from [\[Link\]](#)
- Quimby, A., et al. (2021). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. MDPI. [\[Link\]](#)
- ChemBK. (2024). 2-Methoxy-5-nitropyridine. Retrieved from [\[Link\]](#)
- Zhang, J. K., et al. (2013). Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. PubMed. [\[Link\]](#)
- Wang, Y., et al. (2018). A Comprehensive In Silico Method to Study the QSTR of the Aconitine Alkaloids for Designing Novel Drugs. MDPI. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CompTox Chemicals Dashboard \[comptox.epa.gov\]](https://comptox.epa.gov)
- [2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents \[patents.google.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [4. prepchem.com \[prepchem.com\]](https://prepchem.com)
- [5. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [6. Discovery and optimization of arylsulfonyl 3-\(pyridin-2-yloxy\)anilines as novel GPR119 agonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [8. 2-Amino-5-nitropyridine | 4214-76-0 \[chemicalbook.com\]](https://chemicalbook.com)
- [9. chembk.com \[chembk.com\]](https://chembk.com)
- To cite this document: BenchChem. [Compound Identification and Predicted Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13774116/docs#compound-identification-and-predicted-physicochemical-properties\]](https://www.benchchem.com/product/b13774116/docs#compound-identification-and-predicted-physicochemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)